![molecular formula C12H7Br2N B3017317 1,8-dibromo-9H-carbazole CAS No. 553663-65-3](/img/structure/B3017317.png)
1,8-dibromo-9H-carbazole
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Overview
Description
1,8-Dibromo-9H-carbazole is a chemical compound with the CAS Number: 553663-65-3 . It has a molecular weight of 325 and its IUPAC name is 1,8-dibromo-9H-carbazole . It is a solid at room temperature .
Synthesis Analysis
The synthesis of compounds based on carbazole and sulfone groups has been reported . In one method, 4,4′-sulfonyl diphenol and 9-(2-bromoethyl)-9H-carbazole were used as starting materials . The reaction was carried out in the presence of anhydrous K2CO3 and 18-crown-6 in anhydrous acetone .
Molecular Structure Analysis
The molecular structure of 1,8-Dibromo-9H-carbazole is represented by the linear formula C12H7Br2N . The InChI code for this compound is 1S/C12H7Br2N/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H .
Chemical Reactions Analysis
Carbazole derivatives, including 1,8-Dibromo-9H-carbazole, have been found to exhibit a range of biological and pharmacological properties . They have been used in the synthesis of compounds with potential applications in various fields, including the development of new drugs .
Physical And Chemical Properties Analysis
1,8-Dibromo-9H-carbazole is a solid at room temperature . It has a molecular weight of 325 .
Scientific Research Applications
- Application : Researchers have synthesized conjugated polymers bearing the 1,8-difunctionalized/9-unsubstituted carbazole unit. These polymers exhibit absorption maxima at longer wavelengths due to intramolecular hydrogen bonding. Additionally, they explore donor-acceptor interactions, which impact their optical properties .
- Examples :
Conjugated Polymers and Optoelectronic Devices
Diabetes Treatment
Electrochemical Applications
Solar Cells
Mechanism of Action
Target of Action
1,8-Dibromo-9H-carbazole is a derivative of carbazole . Carbazole and its derivatives have been extensively studied for their diverse applications in various electronic and optoelectronic devices . .
Mode of Action
It’s known that carbazole derivatives can interact with various targets through electrophilic substitution in the nitrogen atom and the aromatic ring . This interaction can lead to diverse analogs and provide (electro)chemical and environmental stabilities .
Biochemical Pathways
Carbazole-based compounds have been known to be involved in various electronic and optoelectronic applications .
Result of Action
Carbazole derivatives have been known to exhibit unique optical properties .
Action Environment
The action, efficacy, and stability of 1,8-dibromo-9H-carbazole can be influenced by various environmental factors. For instance, carbazole and halogenated carbazoles have been widely detected throughout the environment in soil, river deposits, and lake sediments . Human exposure to these compounds may occur through inhalation, drinking water, dietary intake, and/or skin contact .
Safety and Hazards
The safety information for 1,8-Dibromo-9H-carbazole indicates that it may cause skin and eye irritation . The compound has been assigned the signal word “Warning” and the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling .
properties
IUPAC Name |
1,8-dibromo-9H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGKZGMCGWAMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC3=C2C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-dibromo-9H-carbazole |
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